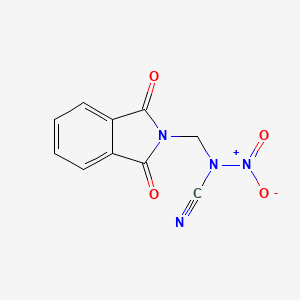
Phthalimide, N-((cyanonitroamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-((cyanonitroamino)methyl)- is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalimide, N-((cyanonitroamino)methyl)- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with alcoholic ammonia, yielding phthalimide . This phthalimide can then be further modified to introduce the N-((cyanonitroamino)methyl) group. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of phthalimide derivatives often involves large-scale synthesis using readily available starting materials. The process may include steps such as the ammoxidation of o-xylene to produce phthalimide, followed by further functionalization to introduce the N-((cyanonitroamino)methyl) group .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide, N-((cyanonitroamino)methyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Alkyl halides, sodium hydroxide (NaOH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Phthalimide, N-((cyanonitroamino)methyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phthalimide, N-((cyanonitroamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, making it effective in various biological contexts . It can induce apoptosis and inhibit cell cycle progression, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Phthalimide, N-((cyanonitroamino)methyl)- can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its sedative and immunomodulatory properties.
Naphthalimide: Used in organic electronics and as a fluorescent probe.
The uniqueness of phthalimide, N-((cyanonitroamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35467-02-8 |
|---|---|
Formule moléculaire |
C10H6N4O4 |
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide |
InChI |
InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2 |
Clé InChI |
XDQJCECEVQFXDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
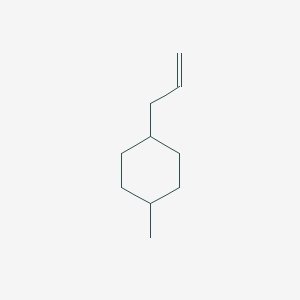
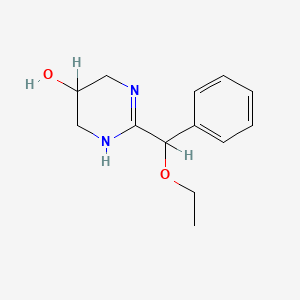
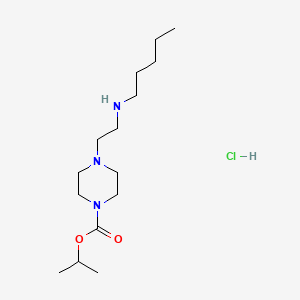
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
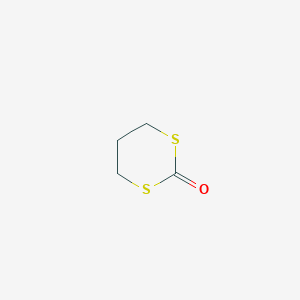
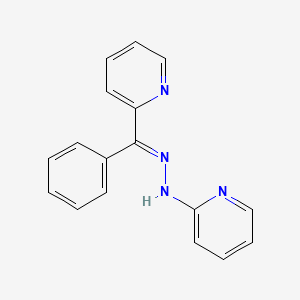
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
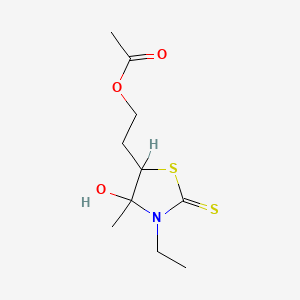
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
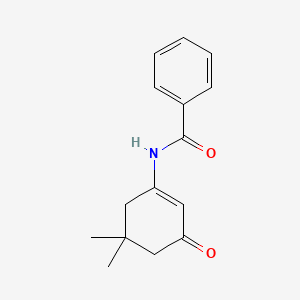
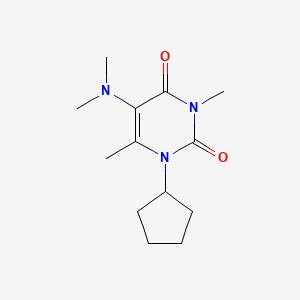
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
